molecular formula C21H12BrClO5S B12209294 (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate

(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate

Cat. No.: B12209294
M. Wt: 491.7 g/mol
InChI Key: ZRJHQOSYYDOIHG-JAIQZWGSSA-N
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Description

(2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate is a synthetic organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate typically involves the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Benzylidene Group: The 4-chlorobenzylidene group is introduced via a condensation reaction with 4-chlorobenzaldehyde.

    Sulfonation: The final step involves the sulfonation of the benzofuran derivative with 4-bromobenzenesulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to enhance yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran core, leading to the formation of quinone derivatives.

    Reduction: Reduction of the benzylidene group can yield the corresponding benzyl derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonate group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

Chemistry

The compound is studied for its potential as a building block in organic synthesis, particularly in the development of new materials and catalysts.

Biology

In biological research, benzofuran derivatives are often investigated for their antimicrobial, antiviral, and anticancer properties.

Medicine

Industry

In the industrial sector, such compounds can be used in the development of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-bromobenzenesulfonate involves interaction with specific molecular targets, such as enzymes or receptors. The benzofuran core can intercalate with DNA, while the sulfonate group may enhance solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
  • (2Z)-2-(4-chlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-nitrobenzenesulfonate

Uniqueness

The presence of the 4-bromobenzenesulfonate group distinguishes this compound from its analogs, potentially offering unique biological activities and chemical reactivity.

Properties

Molecular Formula

C21H12BrClO5S

Molecular Weight

491.7 g/mol

IUPAC Name

[(2Z)-2-[(4-chlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-bromobenzenesulfonate

InChI

InChI=1S/C21H12BrClO5S/c22-14-3-8-17(9-4-14)29(25,26)28-16-7-10-18-19(12-16)27-20(21(18)24)11-13-1-5-15(23)6-2-13/h1-12H/b20-11-

InChI Key

ZRJHQOSYYDOIHG-JAIQZWGSSA-N

Isomeric SMILES

C1=CC(=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br)Cl

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Br)Cl

Origin of Product

United States

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